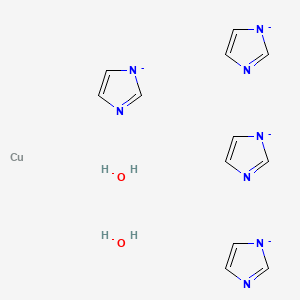
copper;imidazol-3-ide;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;imidazol-3-ide;dihydrate is a coordination compound that features copper ions coordinated with imidazole ligands and water molecules Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms, which makes it an excellent ligand for metal coordination
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;imidazol-3-ide;dihydrate typically involves the reaction of copper salts with imidazole in the presence of water. One common method involves dissolving copper(II) chloride dihydrate in water and then adding imidazole. The reaction mixture is heated, and upon cooling, the desired complex crystallizes out .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale reactions similar to laboratory methods, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated crystallization processes could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Copper;imidazol-3-ide;dihydrate can undergo various chemical reactions, including:
Oxidation and Reduction: The copper center can participate in redox reactions, changing its oxidation state.
Substitution: The imidazole ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reactions with oxidizing agents such as hydrogen peroxide or oxygen can oxidize the copper center.
Reduction: Reducing agents like sodium borohydride can reduce the copper center.
Substitution: Ligand exchange reactions can be carried out using other nitrogen-containing ligands or phosphines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield copper(III) complexes, while substitution reactions could produce new copper complexes with different ligands.
科学的研究の応用
Copper;imidazol-3-ide;dihydrate has a wide range of applications in scientific research:
作用機序
The mechanism by which copper;imidazol-3-ide;dihydrate exerts its effects involves the coordination of the copper ion with the imidazole ligands. This coordination can stabilize various oxidation states of copper, allowing it to participate in redox reactions. The imidazole ligands also provide a suitable environment for interactions with biological molecules, which is crucial for its biological activity .
類似化合物との比較
Similar Compounds
Copper(II) sulfate pentahydrate: Another copper complex with water molecules but without imidazole ligands.
Copper(II) acetate monohydrate: A copper complex with acetate ligands and water molecules.
Copper(II) chloride dihydrate: A simpler copper complex with chloride and water ligands.
Uniqueness
Copper;imidazol-3-ide;dihydrate is unique due to the presence of imidazole ligands, which provide specific coordination geometry and electronic properties. This makes it particularly useful in catalysis and biological applications, where the imidazole ligands can interact with substrates or biological targets in a specific manner .
特性
分子式 |
C12H16CuN8O2-4 |
|---|---|
分子量 |
367.85 g/mol |
IUPAC名 |
copper;imidazol-3-ide;dihydrate |
InChI |
InChI=1S/4C3H3N2.Cu.2H2O/c4*1-2-5-3-4-1;;;/h4*1-3H;;2*1H2/q4*-1;;; |
InChIキー |
FJDYOFSGZUCZNB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.O.O.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


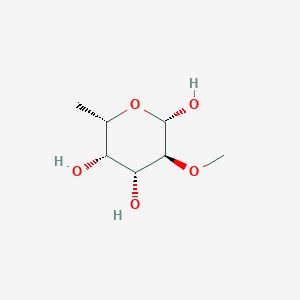
![(2S,5R,6R)-6-({(6S)-6-[(ammonioacetyl)amino]-6-carboxylatohexanoyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B10776927.png)
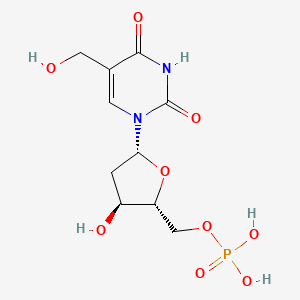
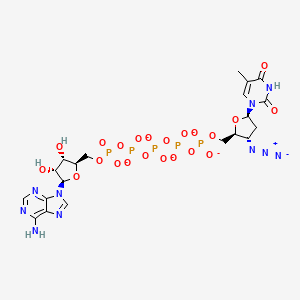
![[(3S)-3,4-di(hexanoyloxy)butyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10776940.png)
![[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5R,6S)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776948.png)
![[2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10776953.png)
![1-[4-(Octahydro-pyrido[1,2-A]pyrazin-2-YL)-phenyl]-2-phenyl-1,2,3,4-tetrahydro-isoquinolin-6-OL](/img/structure/B10776962.png)
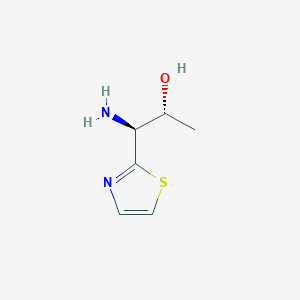
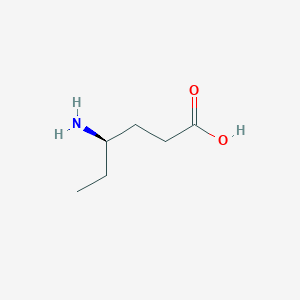
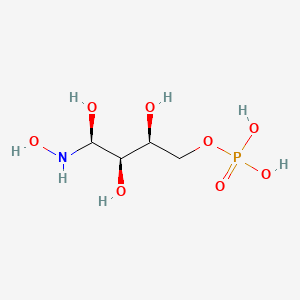
![4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B10776975.png)
![5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid](/img/structure/B10776986.png)
![(2R,3R,4R,5S,6S)-5-[(2S,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2R,3R,4S,5S)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B10776992.png)
